N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyanophenyl group, a triazole ring, and a sulfanyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C13H13N5OS |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N5OS/c1-2-11-16-13(18-17-11)20-8-12(19)15-10-6-4-3-5-9(10)7-14/h3-6H,2,8H2,1H3,(H,15,19)(H,16,17,18) |
InChI Key |
QSKPCIZHXQPXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting from an appropriate precursor, the triazole ring can be synthesized through cyclization reactions.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the cyanophenyl group, converting the nitrile to an amine.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has demonstrated various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of cyanoacetamides have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Effects : Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development in anti-inflammatory therapies .
- Anticancer Properties : The compound's unique structure may also contribute to anticancer activity. Similar triazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation, indicating that this compound could be explored for cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In vitro Studies : Research involving similar compounds has demonstrated their effectiveness against various bacterial strains. For example, cyanoacetamide derivatives were tested against Staphylococcus aureus and showed significant inhibition zones compared to standard antibiotics .
- Molecular Docking Studies : In silico evaluations suggest that the compound can bind effectively to target proteins involved in inflammatory pathways, indicating its potential as a therapeutic agent for inflammatory diseases .
- Comparative Analysis : A comparative study with other triazole derivatives revealed that the presence of specific functional groups in this compound may enhance its biological activity compared to related compounds .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The triazole ring and the sulfanyl group could play crucial roles in binding to the target site, while the cyanophenyl group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the ethyl group on the triazole ring.
N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the triazole ring in N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide might confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
Biological Activity
N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately . The structure includes a triazole ring, which is often associated with various biological activities.
Structural Formula
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from to , indicating potent cytotoxic effects against various cancer cell lines .
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of several triazole derivatives against human glioblastoma and melanoma cells. The results demonstrated that specific substitutions on the phenyl ring enhanced cytotoxic activity significantly .
Antibacterial Activity
The compound's antibacterial properties have also been explored. It has shown promising results against both Gram-positive and Gram-negative bacteria. The structure's electron-withdrawing groups were crucial in enhancing antibacterial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Electron Donating vs. Electron Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring was found to increase the compound's potency against cancer cell lines.
- Triazole Ring Influence : The triazole moiety is critical for both antitumor and antibacterial activities due to its ability to interact with biological targets effectively .
Comparative Biological Activity Table
| Compound | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| Compound A | Antitumor | 1.61 µg/mL | Effective against Jurkat cells |
| Compound B | Antibacterial | <100 µg/mL | Active against E. coli |
| N-(2-cyanophenyl)-2-[...] | Antitumor & Antibacterial | TBD | Potentially versatile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
